N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a furan ring, and it is substituted with a bromophenyl group and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a pyridine derivative . Pyridine derivatives have been shown to exhibit a variety of biological activities and are known to interact with multiple targets . .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyridine derivatives have been shown to impact a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial activity .
Result of Action
Pyridine derivatives have been shown to exhibit a variety of effects, including antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and suitable furan precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Formation of the carboxamide group: This can be accomplished through amidation reactions using carboxylic acid derivatives and amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with the bromine atom at the 4-position.
N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(3-bromophenyl)-5-ethylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution, compared to its analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXAVVIJIVERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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